5-Amino-2-methylbenzoic acid
Overview
Description
5-Amino-2-methylbenzoic acid, also known as 5-methylanthranilic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group and a methyl group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method for preparing this compound involves the nitration of 2-methylbenzoic acid to form 2-nitro-5-methylbenzoic acid, followed by reduction to yield the desired product.
Ammonolysis: Another method involves the ammonolysis of 2-chloro-5-methylbenzoic acid under specific conditions to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amines or other reduced products.
Substitution: It can participate in substitution reactions, where the amino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products:
Oxidation Products: Quinones, nitro derivatives.
Reduction Products: Amines, alkyl derivatives.
Substitution Products: Halogenated or sulfonated benzoic acids.
Mechanism of Action
Target of Action
5-Amino-2-methylbenzoic acid is used as a reagent in the synthesis of several organic compounds . It has been found to be involved in the synthesis of dihydroxylphenyl amides, which are Hsp90 inhibitors . Hsp90 is a heat shock protein that plays a crucial role in the folding, stability, and function of many client proteins .
Mode of Action
It is known to interact with its targets during the synthesis of other compounds . For instance, in the synthesis of dihydroxylphenyl amides, it may interact with the amide group to form a complex, which then inhibits the function of Hsp90 .
Biochemical Pathways
Given its role in the synthesis of hsp90 inhibitors, it can be inferred that it may affect the protein folding pathway . Hsp90 is a key player in this pathway, and its inhibition can disrupt the normal functioning of the pathway, leading to the degradation of client proteins .
Pharmacokinetics
Its physicochemical properties such as its molecular weight (15116) and its solubility suggest that it may have good bioavailability .
Result of Action
The result of the action of this compound is largely dependent on the compounds it helps synthesize. For instance, in the case of dihydroxylphenyl amides, the inhibition of Hsp90 can lead to the degradation of client proteins, which may have potential therapeutic effects in cancer treatment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its reactivity and stability . .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of quinazolinedione
Cellular Effects
It has been suggested that it may have antimicrobial activity
Molecular Mechanism
It is suggested that it may play a role in inhibiting specific enzymes, such as tyrosine kinases and cyclooxygenases
Scientific Research Applications
5-Amino-2-methylbenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-5-methylbenzoic acid
- 5-Amino-2-chlorobenzoic acid
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-4-bromobenzoic acid
- 3-Amino-4-methylbenzoic acid .
Uniqueness: 5-Amino-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
5-amino-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXVZWAWYKMFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438815 | |
Record name | 5-amino-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-04-2 | |
Record name | 5-Amino-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2840-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Amino-2-methylbenzoic acid in the synthesis of the 3-amidebenzamide derivatives studied in the paper?
A1: this compound serves as a starting material for the synthesis of novel 3-amidebenzamide derivatives []. The researchers utilized this compound, alongside 5-amino-2-chlorobenzoic acid, as a foundation to build the desired target compounds.
Q2: Did the researchers investigate the structure-activity relationship (SAR) of the synthesized 3-amidebenzamide derivatives, particularly concerning the impact of using this compound as a starting material?
A2: While the abstract mentions that nine new compounds were synthesized and their structures were confirmed, it doesn't explicitly detail a comprehensive SAR study focused on using this compound specifically []. Further investigation within the full text of the research article would be necessary to determine if SAR data related to this specific starting material was explored.
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